molecular formula C19H27NO4 B7078028 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide

4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide

Cat. No.: B7078028
M. Wt: 333.4 g/mol
InChI Key: GJZBQPHRUSMBFM-UHFFFAOYSA-N
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Description

4-(2-hydroxyethoxy)-N-(1-oxaspiro[55]undecan-4-yl)benzamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, 1-oxaspiro[5.5]undecane, followed by functionalization to introduce the benzamide and hydroxyethoxy groups.

    Preparation of 1-oxaspiro[5.5]undecane: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Functionalization: The spirocyclic core is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the benzamide linkage.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specificity in binding, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-oxaspiro[5.5]undecane: The core structure without additional functional groups.

    4-aminobenzamide: A simpler benzamide derivative.

    Ethylene glycol derivatives: Compounds with similar hydroxyethoxy groups.

Uniqueness

4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide is unique due to its combination of a spirocyclic core, benzamide linkage, and hydroxyethoxy group. This combination imparts specific chemical properties and potential for diverse applications that are not found in simpler or less functionalized analogs.

Properties

IUPAC Name

4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c21-11-13-23-17-6-4-15(5-7-17)18(22)20-16-8-12-24-19(14-16)9-2-1-3-10-19/h4-7,16,21H,1-3,8-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZBQPHRUSMBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)NC(=O)C3=CC=C(C=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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